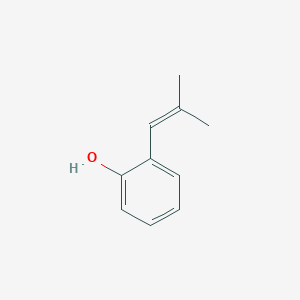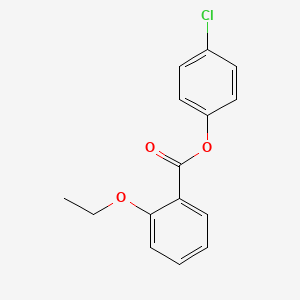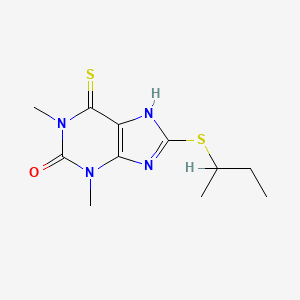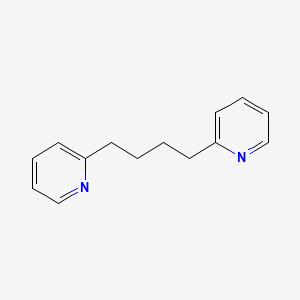
Pyridine, 2,2'-(1,4-butanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-(1,4-butanediyl)bis- is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected by a butanediyl linker. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(1,4-butanediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where pyridine boronic acid is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses organotin compounds as intermediates . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of Pyridine, 2,2’-(1,4-butanediyl)bis- often employs continuous flow reactors to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient and scalable production . Additionally, the reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-(1,4-butanediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable complexes that can exhibit various catalytic, magnetic, and electronic properties . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another pyridine derivative with carboxylate groups that can form metal-organic frameworks.
1,1’-(1,4-butanediyl)bis(imidazole): A similar compound with imidazole rings instead of pyridine, used in the construction of coordination polymers.
Uniqueness
Pyridine, 2,2’-(1,4-butanediyl)bis- is unique due to its flexible butanediyl linker, which allows for the formation of diverse and structurally complex metal-organic frameworks.
Eigenschaften
CAS-Nummer |
1620-03-7 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(4-pyridin-2-ylbutyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2 |
InChI-Schlüssel |
LCDMOYIZFIQLRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



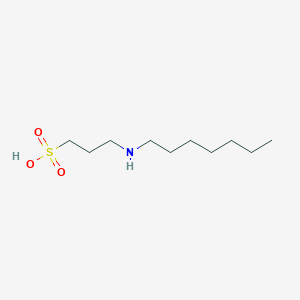
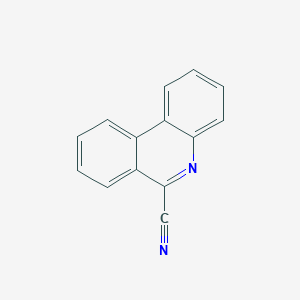
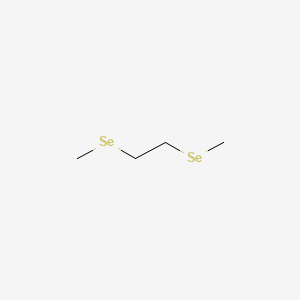
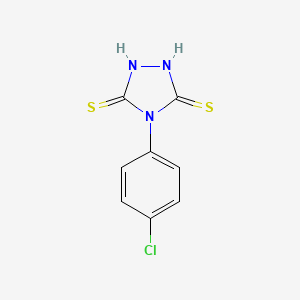
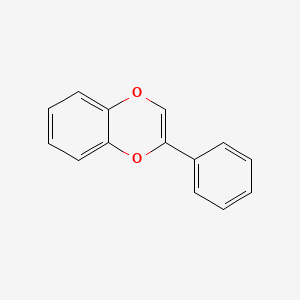
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
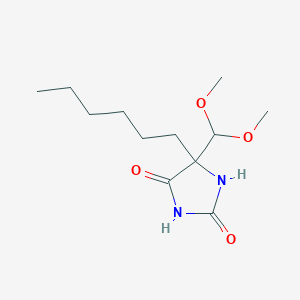
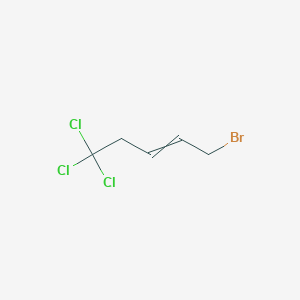
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
